molecular formula C23H23N7 B11497774 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11497774
M. Wt: 397.5 g/mol
InChI Key: FWXXDQCPDAGRPS-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a triazine core, and a piperidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with the triazine core.

    Attachment of the Piperidine Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazine core or the imidazole ring, often using reducing agents like sodium borohydride.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine core, where different nucleophiles can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to imidazole N-oxides, while substitution reactions can yield a variety of triazine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is investigated for its potential therapeutic properties. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the triazine core can interact with nucleophilic sites in proteins or DNA. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine: Lacks the piperidine moiety, which may affect its biological activity and chemical reactivity.

    4-(1H-imidazol-1-yl)-N,N-diphenyl-6-methyl-1,3,5-triazin-2-amine: Contains a methyl group instead of the piperidine ring, potentially altering its interaction with biological targets.

    4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine: Features a morpholine ring, which can influence its solubility and pharmacokinetic properties.

Uniqueness

The presence of the piperidine moiety in 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine distinguishes it from similar compounds. This structural feature can enhance its binding affinity to certain biological targets and improve its pharmacological profile, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C23H23N7

Molecular Weight

397.5 g/mol

IUPAC Name

4-imidazol-1-yl-N,N-diphenyl-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C23H23N7/c1-4-10-19(11-5-1)30(20-12-6-2-7-13-20)23-26-21(28-15-8-3-9-16-28)25-22(27-23)29-17-14-24-18-29/h1-2,4-7,10-14,17-18H,3,8-9,15-16H2

InChI Key

FWXXDQCPDAGRPS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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